Cas no 2228120-14-5 (2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid)

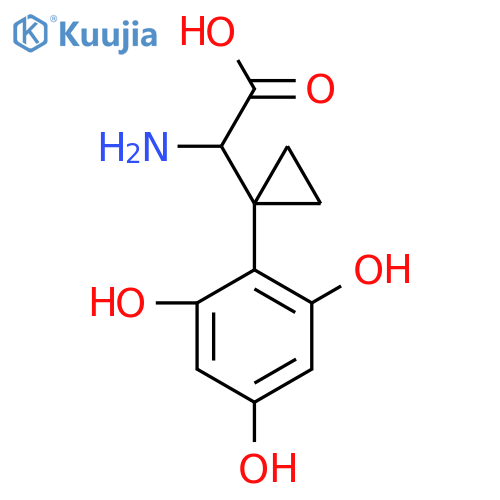

2228120-14-5 structure

商品名:2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid

2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid

- 2228120-14-5

- 2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid

- EN300-1735964

-

- インチ: 1S/C11H13NO5/c12-9(10(16)17)11(1-2-11)8-6(14)3-5(13)4-7(8)15/h3-4,9,13-15H,1-2,12H2,(H,16,17)

- InChIKey: DJEBMUZJBDWTRL-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=C(C=1C1(C(C(=O)O)N)CC1)O)O

計算された属性

- せいみつぶんしりょう: 239.07937252g/mol

- どういたいしつりょう: 239.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- トポロジー分子極性表面積: 124Ų

2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735964-0.5g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 0.5g |

$1453.0 | 2023-09-20 | ||

| Enamine | EN300-1735964-0.25g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 0.25g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1735964-1.0g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 1g |

$1515.0 | 2023-06-04 | ||

| Enamine | EN300-1735964-0.1g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 0.1g |

$1332.0 | 2023-09-20 | ||

| Enamine | EN300-1735964-10g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 10g |

$6512.0 | 2023-09-20 | ||

| Enamine | EN300-1735964-5.0g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 5g |

$4391.0 | 2023-06-04 | ||

| Enamine | EN300-1735964-2.5g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 2.5g |

$2969.0 | 2023-09-20 | ||

| Enamine | EN300-1735964-10.0g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 10g |

$6512.0 | 2023-06-04 | ||

| Enamine | EN300-1735964-5g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 5g |

$4391.0 | 2023-09-20 | ||

| Enamine | EN300-1735964-0.05g |

2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |

2228120-14-5 | 0.05g |

$1272.0 | 2023-09-20 |

2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2228120-14-5 (2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1189426-16-1(Sulfadiazine-13C6)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬